molecular formula C18H15BrN2O4 B2534323 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide CAS No. 1396875-36-7

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide

Cat. No. B2534323
CAS RN: 1396875-36-7
M. Wt: 403.232
InChI Key: APKBRGFKKISVHQ-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic compound that includes a dioxole (a five-membered ring with two oxygen atoms) fused to a benzene ring . It also contains a 3-bromophenyl group (a phenyl ring with a bromine atom at the 3-position), an azetidine ring (a four-membered ring containing one nitrogen atom), and a carboxamide group (a carbonyl group attached to an amine).

Scientific Research Applications

Synthesis and Anti-Tubercular Activity

A study by Nimbalkar et al. (2018) described the ultrasound-assisted synthesis of novel derivatives of azetidine, highlighting the use of green chemistry tools in creating compounds with promising in vitro anti-tubercular activity against Mycobacterium tuberculosis. This approach underscores the potential for synthesizing structurally complex compounds efficiently, which may include the synthesis of compounds like 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide for exploring their biological activities (Nimbalkar et al., 2018).

Heterocyclic Compound Synthesis for Anti-Inflammatory and Analgesic Agents

Research by Abu‐Hashem et al. (2020) on the synthesis of novel heterocyclic compounds derived from natural products demonstrated their potential as COX-1/COX-2 inhibitors with analgesic and anti-inflammatory activities. This suggests that compounds with complex heterocyclic structures, possibly including the specified azetidine derivative, could be explored for similar pharmacological properties (Abu‐Hashem et al., 2020).

Practical Synthesis of Orally Active Antagonists

Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, demonstrating the importance of innovative synthesis strategies in creating bioactive compounds. This work highlights the potential for developing new synthetic methods for compounds such as 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide, which may possess valuable biological activities (Ikemoto et al., 2005).

Synthesis and Evaluation of Pyrazolopyrimidines as Anticancer Agents

Rahmouni et al. (2016) synthesized a novel series of pyrazolopyrimidine derivatives and evaluated their anticancer and anti-5-lipoxygenase activities, indicating the potential therapeutic applications of nitrogen-containing heterocycles in cancer treatment and inflammation management. This suggests avenues for research into compounds with azetidine cores for their anticancer properties (Rahmouni et al., 2016).

Antipathogenic Activity of Thiourea Derivatives

A study by Limban et al. (2011) on the synthesis and antipathogenic activity of new thiourea derivatives emphasizes the potential of novel synthetic compounds in combating microbial resistance. This research underscores the exploration of novel compounds, including azetidine derivatives, for their antimicrobial properties (Limban et al., 2011).

properties

IUPAC Name

1-(1,3-benzodioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2O4/c19-13-2-1-3-14(7-13)20-17(22)12-8-21(9-12)18(23)11-4-5-15-16(6-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APKBRGFKKISVHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide

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